

A Comparative Guide: VO-Ohpic Trihydrate Efficacy vs. Genetic PTEN Loss Models

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780470

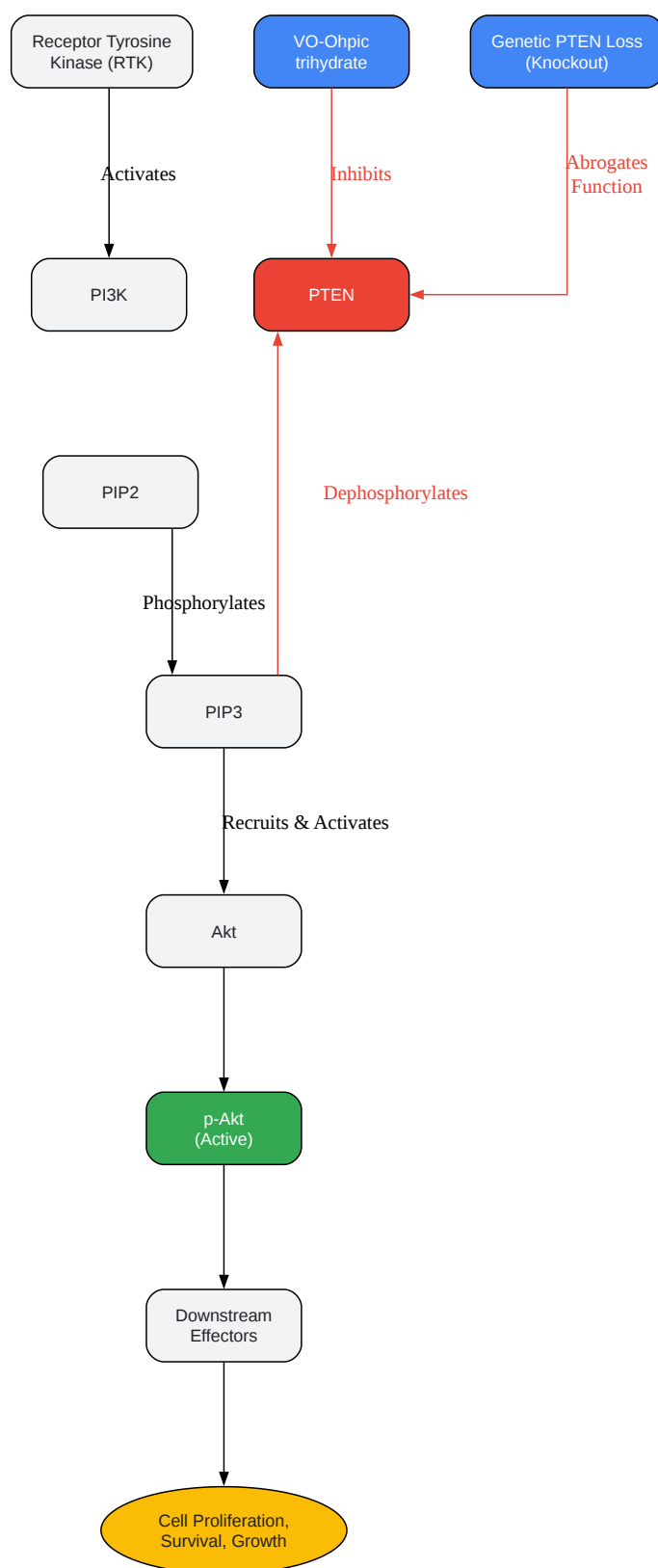
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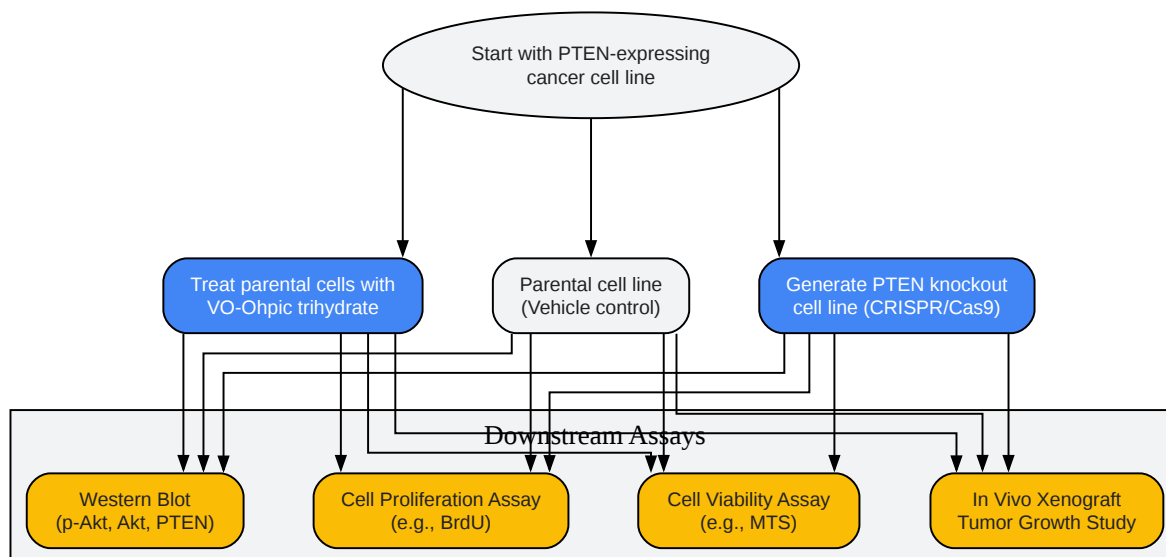
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the pharmacological inhibition of the tumor suppressor protein PTEN using **VO-Ohpic trihydrate** and the genetic knockout of the PTEN gene. This objective analysis is supported by experimental data to inform the selection of appropriate research models for studying the PI3K/Akt signaling pathway.

The PTEN/PI3K/Akt Signaling Pathway

The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. Both the pharmacological inhibitor **VO-Ohpic trihydrate** and genetic loss of PTEN result in the activation of this pathway, leading to downstream cellular effects.





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